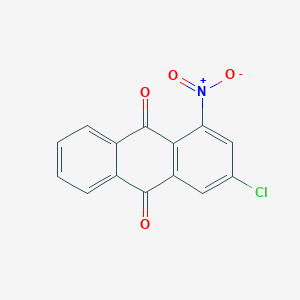![molecular formula C6H13ClN2O4 B14596081 1,4-Diazabicyclo[2.2.2]octane;perchloric acid CAS No. 61134-93-8](/img/structure/B14596081.png)
1,4-Diazabicyclo[2.2.2]octane;perchloric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diazabicyclo[22It is a highly nucleophilic tertiary amine base used as a catalyst and reagent in polymerization and organic synthesis . When combined with perchloric acid, it forms a protonated derivative that has unique properties and applications in various fields.
Vorbereitungsmethoden
1,4-Diazabicyclo[2.2.2]octane can be synthesized through several methods. One common synthetic route involves the cyclization of the dihydrobromide salt of 1-(2-bromoethyl)piperazine or the dihydrochloride salt of 1-(2-chloroethyl)piperazine . Industrial production typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The compound is then combined with perchloric acid to form the desired product.
Analyse Chemischer Reaktionen
1,4-Diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form derivatives such as bis(chlorine)-1,4-diazabicyclo[2.2.2]octane.
Substitution: It participates in nucleophilic substitution reactions due to its strong nucleophilicity.
Coupling Reactions: It promotes coupling reactions, such as the formation of polyurethane from alcohol and isocyanate functionalized monomers.
Cycloaddition: It is used in cycloaddition reactions, including the Morita–Baylis–Hillman reaction.
Common reagents and conditions for these reactions include dichloromethane, fluorine, and microwave irradiation . Major products formed from these reactions include various heterocyclic compounds and functionalized polymers .
Wissenschaftliche Forschungsanwendungen
1,4-Diazabicyclo[2.2.2]octane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-diazabicyclo[2.2.2]octane involves its strong nucleophilicity and basicity. It acts as a nucleophilic catalyst, promoting various organic transformations by stabilizing transition states and facilitating bond formation . The molecular targets and pathways involved include the activation of carbonyl compounds and electron-deficient alkenes, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61134-93-8 |
|---|---|
Molekularformel |
C6H13ClN2O4 |
Molekulargewicht |
212.63 g/mol |
IUPAC-Name |
1,4-diazabicyclo[2.2.2]octane;perchloric acid |
InChI |
InChI=1S/C6H12N2.ClHO4/c1-2-8-5-3-7(1)4-6-8;2-1(3,4)5/h1-6H2;(H,2,3,4,5) |
InChI-Schlüssel |
ZEXHUDCUFHAEJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN1CC2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
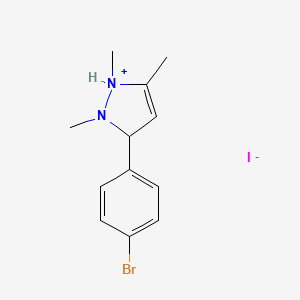
![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
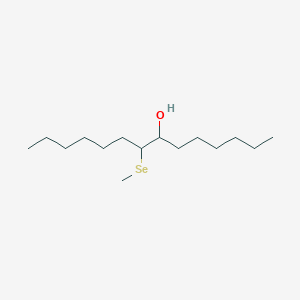
![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)
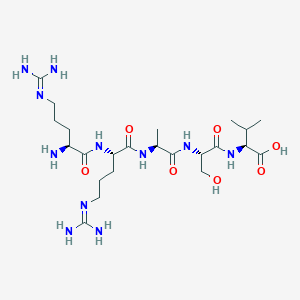
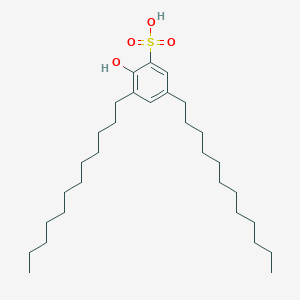
![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
